Quinidine N-oxide
Overview
Description
A Quinidine metabolite.
Quinidine N-oxide is a pharmacologically inactive quinidine metabolite. Quinidine, an antiarrhythmic agent, undergoes rapid first-pass metabolism by the cytochrome P450 isoforms CYP3A4, CYP2C9, and CYP2E1, with CYP3A4 being the most active enzyme in this compound formation.
Mechanism of Action
Mode of Action
Quinidine N-oxide, similar to its parent compound Quinidine, interacts with its targets by blocking these channels . This blocking action decreases the phase zero of rapid depolarization of the action potential . It also reduces the repolarizing potassium currents, the inward rectifier potassium current, and the transient outward potassium current, as well as the L-type calcium current .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cardiac action potential pathway. By blocking sodium and potassium channels, it prolongs the cellular action potential, thereby affecting the electrical conduction system of the heart . This can lead to a change in heart rhythm, particularly in the atria .
Pharmacokinetics
This compound is a product of the metabolism of Quinidine, which undergoes rapid first-pass metabolism by the cytochrome P450 isoforms CYP3A4, CYP2C9, and CYP2E1, with CYP3A4 being the most active enzyme in this compound formation .
Result of Action
The result of this compound’s action is a prolongation of the cardiac action potential, which can lead to a change in heart rhythm . This can have therapeutic effects in conditions such as atrial fibrillation and flutter, and ventricular arrhythmias .
Biochemical Analysis
Biochemical Properties
Quinidine N-oxide is involved in the (3S)-3-hydroxylation and the N-oxidation of quinidine . These reactions are biomarkers for cytochrome P-450 (CYP)3A4 activity in human liver microsome preparations
Cellular Effects
It is known that the effects of quinidine, the parent compound, cannot be explained by the presence of unchanged drug alone . This suggests that metabolites like this compound may have significant effects on various types of cells and cellular processes.
Molecular Mechanism
It is known to be involved in the (3S)-3-hydroxylation and the N-oxidation of quinidine . These reactions suggest that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Metabolic Pathways
This compound is involved in the (3S)-3-hydroxylation and the N-oxidation of quinidine These reactions suggest that this compound may be involved in specific metabolic pathways, interacting with certain enzymes or cofactors
Properties
IUPAC Name |
(S)-[(1R,2R,4S,5R)-5-ethenyl-1-oxido-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-3-13-12-22(24)9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(25-2)11-17(16)18/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3/t13-,14-,19+,20-,22+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVDIZKMXQMCCAA-ROCUERRRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CC[N+]3(CC4C=C)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=CN=C2C=C1)[C@@H]([C@H]3C[C@@H]4CC[N@+]3(C[C@@H]4C=C)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70116-00-6 | |
Record name | Quinidine-N-oxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070116006 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | QUINIDINE N-OXIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T0RV6T22HZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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